
2,2-Diphenylcycloundecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Diphenylcycloundecan-1-one is a chemical compound characterized by a cycloundecane ring substituted with two phenyl groups at the 2-position and a ketone functional group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylcycloundecan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloundecanone with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl groups, followed by oxidation to form the ketone. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reagents are chosen to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diphenylcycloundecan-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination under UV light.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Halogenated derivatives of the phenyl groups.
Scientific Research Applications
2,2-Diphenylcycloundecan-1-one has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Diphenylcycloundecan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl groups may participate in π-π interactions, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,2-Diphenylcyclohexanone: Similar structure but with a smaller cycloalkane ring.
2,2-Diphenylcyclododecanone: Larger cycloalkane ring, potentially different reactivity and properties.
2,2-Diphenylcyclopentanone: Even smaller ring, distinct chemical behavior.
Uniqueness: 2,2-Diphenylcycloundecan-1-one is unique due to its specific ring size, which influences its chemical reactivity and physical properties. The balance between ring strain and steric hindrance makes it an interesting subject for studying structure-activity relationships.
Properties
CAS No. |
143101-91-1 |
|---|---|
Molecular Formula |
C23H28O |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
2,2-diphenylcycloundecan-1-one |
InChI |
InChI=1S/C23H28O/c24-22-18-12-4-2-1-3-5-13-19-23(22,20-14-8-6-9-15-20)21-16-10-7-11-17-21/h6-11,14-17H,1-5,12-13,18-19H2 |
InChI Key |
RNQHVBDCJQZEOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC(=O)C(CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


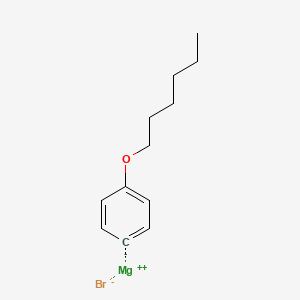

![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)
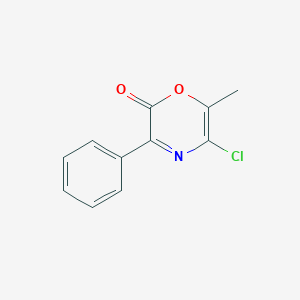
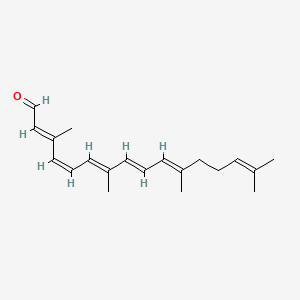
![Benzoic acid, 4-[(2-hydroxy-1-phenylethyl)thio]-](/img/structure/B12549786.png)
![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)
![2-[5-(2,2-Diphenylethenyl)thiophen-2-yl]-1,3-benzothiazole](/img/structure/B12549802.png)
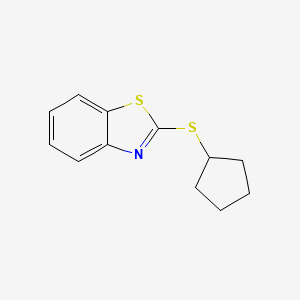
![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)
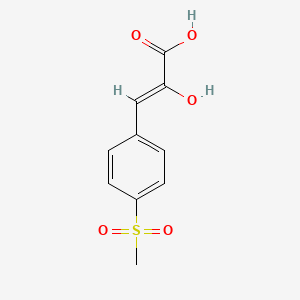
![1-({2-[(Furan-2-yl)methylidene]hydrazinyl}{[(furan-2-yl)methylidene]-lambda~4~-sulfanylidene}methyl)-1,2-bis[(oxiran-2-yl)methyl]hydrazine](/img/structure/B12549821.png)
![3-(Diethylamino)-6-[2-(4-methylquinolin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549823.png)
